molecular formula C15H19N5OS B2913680 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea CAS No. 2097857-91-3

1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea

Cat. No. B2913680
CAS RN: 2097857-91-3
M. Wt: 317.41
InChI Key: SWNKACZFKXJBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of quinazoline-based derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea is not yet fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes or receptors in the body, leading to a cascade of biochemical and physiological changes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and prevent bacterial growth. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea in lab experiments is its high potency and selectivity towards specific targets. However, its complex synthesis method and limited solubility in aqueous solutions may pose challenges for researchers.

Future Directions

There are several future directions for the research and development of 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea. These include:
1. Investigating its potential use in combination with other anticancer, antiviral, or antibacterial agents to enhance its efficacy.
2. Exploring its potential as a neuroprotective agent for the treatment of neurodegenerative disorders.
3. Conducting further studies to elucidate its mechanism of action and identify its molecular targets.
4. Developing more efficient and scalable synthesis methods to facilitate its commercial production.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its complex synthesis method and limited solubility may pose challenges for researchers, but its high potency and selectivity make it a valuable tool for investigating specific biological processes. Further research is needed to fully understand its mechanism of action and unlock its full potential.

Synthesis Methods

The synthesis of 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea involves the reaction of 2-aminobenzamide with dimethylformamide dimethyl acetal, followed by the reaction with thiophene-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylurea in the presence of a catalyst to yield the final product.

Scientific Research Applications

The potential applications of 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea in scientific research are vast. It has been studied for its anticancer, antiviral, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-20(2)14-16-9-10-8-11(5-6-12(10)18-14)17-15(21)19-13-4-3-7-22-13/h3-4,7,9,11H,5-6,8H2,1-2H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNKACZFKXJBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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